2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride
Description
2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride is a heterocyclic compound featuring a fused tricyclic system: a benzo[e] ring fused with pyrido[1,2-a] and diazepine moieties. The iodine substituent at position 2 enhances its electronic and steric properties, while the imine group and hydrochloride counterion contribute to its reactivity and solubility. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique interactions with biological targets such as kinases or neurotransmitter receptors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3.ClH/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10;/h1-6,8,15H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGREOPGGCZNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N=C3N1C=C(C=C3)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride typically involves multi-step organic reactions. One common method starts with the iodination of a suitable precursor, such as benzo[e]pyrido[1,2-a][1,3]diazepine. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under controlled conditions. The resulting iodinated intermediate is then subjected to further reactions to introduce the imine group, often through condensation with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Hydrolysis
Imines, including those in benzodiazepine derivatives, can undergo hydrolysis, a reaction where water splits the imine bond, resulting in the formation of an amine and a carbonyl compound. This reaction is often undesirable but can be controlled under acidic or basic conditions .
Nucleophilic Addition
The imine group in benzodiazepine derivatives can participate in nucleophilic addition reactions. Nucleophiles can attack the electrophilic carbon of the imine, leading to various derivatives depending on the nucleophile used.
Reduction Reactions
Imines can undergo reduction reactions to yield amines or alcohols, depending on the reducing agent employed. This is a common method for converting imines into more stable or useful compounds.
Potential Hydrolysis
| Reactant | Product | Conditions |
|---|---|---|
| 2-Iodobenzo[e]pyrido[1,2-a] diazepin-6(11H)-imine hydrochloride | Amine and Carbonyl Compound | Acidic or Basic Conditions |
Potential Nucleophilic Addition
| Nucleophile | Product | Conditions |
|---|---|---|
| Various Nucleophiles (e.g., Grignard reagents) | Substituted Amines | Controlled Temperature and Solvent |
Potential Reduction Reactions
| Reducing Agent | Product | Conditions |
|---|---|---|
| Sodium Borohydride (NaBH4) | Amine or Alcohol | Mild Conditions |
Future Research Directions
Future research should focus on synthesizing and characterizing the chemical reactions of 2-Iodobenzo[e]pyrido[1,2-a] diazepin-6(11H)-imine hydrochloride. This could involve exploring its reactivity under various conditions and with different reagents to identify novel applications or derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]benzazepin compounds exhibit significant anticancer properties. For instance, compounds similar to 2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study highlighted the effectiveness of certain derivatives in reducing the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Research suggests that pyrido[1,2-a][1,3]diazepines may exhibit anxiolytic and sedative effects. The structural characteristics of this compound contribute to its interaction with neurotransmitter systems, particularly GABAergic pathways. This interaction is crucial for developing new anxiolytic drugs with reduced side effects compared to traditional benzodiazepines .
Synthetic Methodology
Synthesis of Complex Molecules
The compound serves as a valuable intermediate for synthesizing more complex organic molecules. Its iodine substituent allows for various cross-coupling reactions, facilitating the formation of diverse aryl compounds. Studies have demonstrated the utility of this compound in palladium-catalyzed reactions, which are essential in constructing intricate molecular architectures used in pharmaceuticals and agrochemicals .
Material Science
Development of Functional Materials
In material science, the unique electronic properties of this compound make it an attractive candidate for developing organic semiconductors and photonic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and solar cells. Research has shown that incorporating this compound into polymer matrices enhances the charge transport properties necessary for efficient device performance .
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Anticancer Properties of Pyrido Compounds | Cancer Research | Demonstrated significant inhibition of tumor cell growth in vitro. |
| Neuropharmacological Effects | Psychopharmacology | Identified potential anxiolytic effects through GABA receptor modulation. |
| Synthesis of Aryl Compounds | Organic Synthesis | Showed effective cross-coupling reactions leading to diverse aryl derivatives. |
| Organic Semiconductor Development | Material Science | Enhanced charge transport properties in OLED applications. |
Mechanism of Action
The mechanism of action of 2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The iodine atom can also participate in halogen bonding, influencing molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound’s tricyclic core distinguishes it from simpler bicyclic or monocyclic heterocycles. Key comparisons include:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- The iodine substituent in the target compound increases molecular weight (263.1 g/mol for I vs.
- The hydrobromide analog (CAS 113918-51-7) shares a diazepine core but lacks iodine and uses HBr, which may reduce aqueous solubility compared to HCl .
- Thiazolo-pyrido-pyrimidines (e.g., compound 8 in ) exhibit sulfur integration, altering electronic properties and reactivity pathways .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride counterion improves aqueous solubility compared to hydrobromide analogs, which is critical for bioavailability .
- Reactivity: The imine group may participate in Schiff base formation or hydrogen bonding, similar to hydrazono groups in tetrahydrobenzo[b]thieno[2,3-d]pyrimidines (), which exhibit antimicrobial activity .
- Halogen Effects : Iodine’s bulkiness may hinder interactions with narrow enzymatic pockets compared to smaller substituents like methylthio () .
Biological Activity
2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride, with the CAS number 326617-79-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.
- Molecular Formula : C13H10IN3
- Molecular Weight : 335.14 g/mol
- Structure : The compound features a diazepine ring fused to a pyridine and benzene structure, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of the benzo[e]pyrido diazepine framework have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : Compounds in this class have demonstrated effectiveness against certain bacterial strains.
- Neuropharmacological Effects : Potential applications in treating neurological disorders are being explored.
Anticancer Activity
A study focusing on the structural analogs of diazepines highlighted their ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cellular signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Research has shown that certain derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis.
Neuropharmacological Effects
The neuropharmacological potential of this compound is under investigation. Preliminary findings suggest that it may interact with neurotransmitter systems involved in mood regulation and cognition.
Discussion
The biological activity of this compound is promising but requires further investigation to fully elucidate its mechanisms and therapeutic potential. Its structural characteristics may contribute significantly to its biological effects.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrido[1,2-a][1,3]diazepine core in this compound?
The pyrido[1,2-a][1,3]diazepine scaffold can be synthesized via cyclization reactions using lithium amide bases or transition-metal catalysis. For example:
- Lithium amide-mediated cyclization : React 2-aminopyridine derivatives with alkynoate esters to form alkynamides, followed by thermal cyclization (60–120°C) to achieve regioselective formation of the diazepine ring .
- Palladium-catalyzed cross-coupling : Use tetrakis(triphenylphosphine)palladium(0) with dimethyl sulfoxide (DMSO) as a solvent at 90°C to facilitate C–N bond formation in similar bicyclic systems .
Key considerations : Optimize temperature and base stoichiometry to favor the 6(11H)-imine tautomer over competing isomers.
Basic: How can regioselectivity challenges during iodination at the benzo[e] position be addressed?
Regioselective iodination requires careful control of electrophilic substitution conditions:
- Directed ortho-metalation : Use iodine monochloride (ICl) with a lithium amide base (e.g., LDA) at −78°C to direct iodination to the electron-rich benzo[e] position .
- Protecting group strategy : Temporarily block reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) to prevent undesired halogenation at competing positions .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural validation?
Discrepancies may arise from dynamic tautomerism or solvent effects. Methodological solutions include:
- Variable-temperature NMR : Perform experiments at −40°C to 100°C to identify tautomeric equilibria or conformational flexibility .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental NMR data to validate the dominant tautomer .
- Complementary techniques : Combine X-ray crystallography (for solid-state structure) with NOESY NMR (for solution-state conformation) .
Advanced: What strategies optimize the compound’s solubility and stability in biological assays?
- Salt formation : The hydrochloride salt improves aqueous solubility; consider alternative counterions (e.g., mesylate) for pH-sensitive assays .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound integrity while avoiding aggregation .
- Lyophilization : Freeze-dry the compound in citrate buffer (pH 4.5) to enhance long-term storage stability .
Basic: Which analytical techniques are critical for purity assessment?
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to detect impurities ≥0.1% .
- Elemental analysis : Confirm iodine content (±0.3% tolerance) via combustion analysis to verify stoichiometry .
- TGA-DSC : Monitor thermal decomposition profiles to identify hydrate or solvate forms .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced target affinity?
- Core modifications : Replace the iodine substituent with bromine or trifluoromethyl groups to evaluate electronic effects on receptor binding .
- Scaffold hopping : Synthesize pyrido[1,2-a]pyrimidin-4-one or imidazo[1,2-a]pyridine hybrids to probe steric tolerance in biological targets .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., imine nitrogen) for activity .
Advanced: What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- TR-FRET assays : Measure inhibition of EGFR or ERK5 kinases using recombinant enzymes and fluorescently labeled ATP analogues .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in HEK293 cells by monitoring protein denaturation shifts post-treatment .
- Counter-screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess off-target effects .
Basic: How are synthetic impurities tracked and quantified during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
